2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-9-20(27)25-18(12-28-21(25)23-13)15-3-2-4-17(11-15)24-19(26)10-14-5-7-16(22)8-6-14/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPAANYVSKQYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heterocyclic Core Modifications
Thiazolo[3,2-a]pyrimidin vs. Pyrimidinyl Derivatives
- Compounds 13d–13g (): These analogues feature pyrimidinylamino or pyrimidinyloxy groups without the fused thiazole ring. The absence of sulfur may reduce rigidity and alter binding affinities in biological systems. For example, 13e (m/z 535.2312) includes a methylsulfonylphenyl group, which increases polarity and may improve solubility compared to the target compound .
Substituent Effects
Halogenated Aryl Groups
- 4-Fluorophenyl (Target): Fluorine’s electronegativity enhances lipophilicity (logP) and bioavailability. 3-Trifluoromethylphenyl (Compound 13f, ): The CF₃ group in 13f (m/z 525.2342) offers stronger electron-withdrawing effects, which could enhance binding to hydrophobic pockets in target proteins .
Acetamide vs. Sulfonamide ()
- The target’s acetamide group enables hydrogen bonding via NH and carbonyl groups, similar to sulfonamides in pesticides like flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide). However, sulfonamides generally exhibit higher acidity, affecting solubility and protein interactions .
Melting Points and Solubility
- Example 83 () has a high melting point (302–304°C), indicative of strong crystal packing via hydrogen bonds. The target compound’s melting point is unreported but may be lower due to the flexible acetamide side chain .
Data Table: Key Structural and Physical Properties
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing 2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo[3,2-a]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Step 2 : Introduction of the 4-fluorophenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Critical Parameters : Temperature (60–100°C), solvent choice (DMF or THF), and catalysts (e.g., Pd for coupling) significantly impact yield. Purification via column chromatography or recrystallization is essential for >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the thiazolo-pyrimidine core and substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds show planar thiazole rings and dihedral angles <10° between aromatic groups .
Q. How can researchers assess the compound’s in vitro biological activity?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, IC ~15 µM observed in similar thiazolo-pyrimidine derivatives) .
- Enzyme Inhibition : Screen against kinases (e.g., COX-2) using fluorogenic substrates; IC values compared to reference inhibitors (e.g., celecoxib) .
Advanced Research Questions
Q. How can conflicting cytotoxicity data between similar compounds be resolved?
- Methodological Answer :
- Comparative Analysis : Evaluate structural variations (e.g., substituents on the phenyl ring) using SAR tables (e.g., IC shifts from 15 µM to >50 µM with chloro vs. fluoro groups) .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For example, fluorophenyl derivatives may upregulate apoptosis pathways more selectively than chlorinated analogs .
Q. What computational approaches predict binding modes to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). The fluorophenyl group shows hydrophobic interactions in the active site .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
Q. How can researchers optimize solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety, improving logP from 3.2 to 2.5 .
- Co-crystallization : Use co-solvents (PEG 400) or cyclodextrins to enhance aqueous solubility (>2 mg/mL achieved in analogs) .
Q. What strategies address discrepancies in enzyme inhibition data across studies?
- Methodological Answer :
- Assay Standardization : Control for ATP concentration in kinase assays (e.g., 10 µM ATP vs. 1 mM) to avoid false negatives .
- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) to measure binding kinetics (K <1 µM indicates high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
